3-Bromo-N-cyclobutyl-5-methylbenzamide
Description
3-Bromo-N-cyclobutyl-5-methylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position of the benzene ring, and a cyclobutyl substituent on the amide nitrogen. The cyclobutyl group confers distinct steric and conformational properties compared to smaller (e.g., cyclopropyl) or bulkier substituents, influencing reactivity and solubility .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNAUVKPJUZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-5-methylbenzamide typically involves the bromination of N-cyclobutyl-5-methylbenzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzamide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-5-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Oxidized products include carboxylic acids or ketones.
Reduction Reactions: Reduced products include amines or alcohols.
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-methylbenzamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to target molecules. The cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between 3-Bromo-N-cyclobutyl-5-methylbenzamide and its analogs:
Key Observations:
- Cyclobutyl vs. Cyclopropyl: The cyclobutyl group in the target compound introduces greater steric hindrance and conformational flexibility compared to the strained cyclopropyl ring in analogs . This may enhance solubility in non-polar solvents but reduce reactivity in sterically sensitive reactions.
- Halogen and Methyl Positioning: The 3-bromo-5-methyl configuration in the target compound contrasts with analogs featuring fluorine at the 5-position (e.g., 3-Bromo-N-cyclopropyl-5-fluorobenzamide).
- Aromatic vs. Aliphatic Amide Substituents : The 2-methoxyphenyl group in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide introduces π-stacking capabilities and electronic effects absent in the cyclobutyl-substituted compound .
Crystallographic and Computational Insights
Tools like Mercury (for crystal structure visualization) and SHELX (for refinement) have been critical in analyzing benzamide derivatives. For example:
Biological Activity
3-Bromo-N-cyclobutyl-5-methylbenzamide is a chemical compound classified under benzamides, characterized by its unique molecular structure that includes a bromine atom and a cyclobutyl group. Its molecular formula is C12H14BrNO, with a molecular weight of 268.15 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the bromination of N-cyclobutyl-5-methylbenzamide, utilizing bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzamide ring. The compound exhibits various chemical reactions, including substitution, oxidation, and reduction reactions, which are fundamental for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in halogen bonding, enhancing its binding affinity to target biomolecules. The hydrophobic nature imparted by the cyclobutyl and methyl groups influences the compound's solubility and distribution, which are critical for its effectiveness in biological applications.
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. A related study highlighted the importance of halogenated compounds in developing new antimicrobial agents. The presence of the bromine atom in this compound could enhance its reactivity towards bacterial targets, similar to findings with other brominated compounds .
Case Studies and Research Findings
A comprehensive review of literature reveals ongoing research into the biological applications of halogenated benzamides. For example:
- Study on Protein Interactions : A high-throughput screening campaign identified small molecule inhibitors that disrupt MYC-WDR5 interactions, suggesting that similar compounds could be developed from derivatives like this compound .
- Antimicrobial Investigations : Research into bromo-cyclobutenaminones has shown that brominated compounds can act as covalent inhibitors against specific enzymes like MurA, indicating a pathway for exploring antimicrobial properties in related structures .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
